6-Methoxy-2-(p-tolyl)chroman-4-one
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Overview
Description
6-Methoxy-2-(p-tolyl)chroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a chroman-4-one core with a methoxy group at the 6-position and a p-tolyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(p-tolyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically stirred and heated in a water bath at 75–80°C for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(p-tolyl)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromanone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, chromanols, and substituted chromanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-2-(p-tolyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(p-tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to its antioxidant effects. Additionally, it can interact with cellular receptors and signaling pathways to exert anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
6-Methoxy-2-(p-tolyl)chroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: The parent compound without the methoxy and p-tolyl substitutions.
Flavanone: A similar structure with a different substitution pattern.
Isoflavone: Another related compound with a different core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-methoxy-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTYGNSQNJHOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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